molecular formula C18H34ClN2O9PS B589252 Clindamycin 2-Phosphate Sulfoxide CAS No. 1228573-90-7

Clindamycin 2-Phosphate Sulfoxide

Cat. No. B589252
M. Wt: 520.959
InChI Key: NEQHVQGMXRPASW-IMOWMNBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clindamycin is an antibiotic that fights bacteria in the body . It is used to treat serious infections caused by bacteria . Clindamycin is usually available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . These salt forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis .

Scientific Research Applications

Solvates and Polymorphs

Clindamycin phosphate (CP), a variant of Clindamycin 2-Phosphate Sulfoxide, forms several solid-state forms, including dimethyl sulfoxide (DMSO) solvates. The crystal structures of these solvates have been determined by X-ray diffraction, revealing different hydrogen bonding networks and moisture stabilities. These solvates have been characterized for their thermal and moisture stability, essential for understanding the drug's physical properties and storage conditions (Gong et al., 2017).

Prodrug Conversion

Clindamycin 2-Phosphate is a prodrug of Clindamycin, rapidly converted in vivo to its parent drug. This conversion is significant for its water solubility and painless injection properties, differentiating it from its parent drug (Morozowich & Karnes, 2007).

Solubility in Various Solvents

The solubility of Clindamycin phosphate in solvents like methanol, ethanol, and dimethyl sulfoxide has been extensively studied. Understanding the solubility at different temperatures is crucial for pharmaceutical formulation and drug delivery (Zhu et al., 2008).

Antibacterial Activity

Clindamycin-2-phosphate exhibits potent antibacterial activity against gram-positive cocci and anaerobic organisms. Its effectiveness in treating various infections, like otorhinolaryngological infections, is significant for its clinical applications (Kawamura et al., 1990).

Bioavailability in Combination Products

The bioavailability of Clindamycin from combination products, like those containing benzoyl peroxide, has been studied. These studies help understand how different formulations affect the drug's absorption and efficacy (Jones et al., 2013).

Embryotoxicity and Fetotoxicity Studies

Research on the impact of Clindamycin phosphate on embryotoxicity and fetotoxicity under varying levels of serum Hydrogen sulfide in rats provides insights into the drug's safety profile during pregnancy (Taran et al., 2021).

Tissue Penetration

Studies on the penetration of Clindamycin phosphate into bone and tissues, like in joint replacement surgeries, are crucial for understanding its effectiveness in treating deep-seated infections (Baird et al., 1978).

Environmental Impact

Investigations into the transformation products of Clindamycin in wastewater treatment scenarios, like moving bed biofilm reactors (MBBR), offer insights into the environmental impact and degradation pathways of the drug (Ooi et al., 2017).

Sewage Sample Analysis

Analyzing Clindamycin and its metabolites like Clindamycin sulfoxide in diverse sewage samples helps in understanding the drug's stability and transformation in environmental settings (Oertel et al., 2014).

Safety And Hazards

Clindamycin should be used with caution. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34ClN2O9PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(30-31(25,26)27)18(29-15)32(4)28/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13+,14-,15+,16+,18+,32?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQHVQGMXRPASW-IMOWMNBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)OP(=O)(O)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)C)OP(=O)(O)O)O)O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClN2O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clindamycin 2-Phosphate Sulfoxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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